molecular formula C21H26N2O3S B3995392 N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide

Cat. No.: B3995392
M. Wt: 386.5 g/mol
InChI Key: FICJIONGHCINRS-UHFFFAOYSA-N
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Description

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide is a complex organic compound that features a piperidine ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the final coupling with the benzamide moiety. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of Phenyl Group: This step often involves electrophilic aromatic substitution reactions where the phenyl group is introduced onto the piperidine ring.

    Coupling with Benzamide Moiety: The final step involves coupling the intermediate with a benzamide derivative under conditions such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated synthesizers can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.

    Substitution: Conditions such as nucleophilic substitution reactions using reagents like NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the benzamide moiety may be involved in modulating the compound’s activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-hydroxy-3,5-bis(piperidin-1-ylmethyl)phenyl]acetamide
  • 4-hydroxy-3-(piperidin-1-ylmethyl)-1-naphthaldehyde

Uniqueness

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-26-20-13-17(27-2)7-8-18(20)21(25)22-16-6-9-19(24)15(12-16)14-23-10-4-3-5-11-23/h6-9,12-13,24H,3-5,10-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICJIONGHCINRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=C(C=C2)O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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